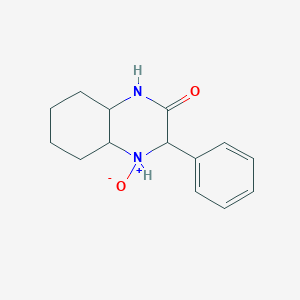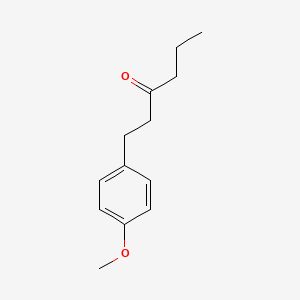
3-Hexanone,1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanone,1-(4-methoxyphenyl)- is an organic compound with the molecular formula C13H18O2 It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone,1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Hexanone,1-(4-methoxyphenyl)- can be achieved through similar condensation reactions, often using catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexanone,1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or other oxidized derivatives.
Reduction: 1-(4-Methoxyphenyl)-3-hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hexanone,1-(4-methoxyphenyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hexanone,1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds or undergo nucleophilic addition reactions, influencing various biochemical pathways. The methoxy group on the phenyl ring can also participate in electronic interactions, affecting the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexanone: A simpler ketone without the methoxyphenyl group.
4-Methoxyacetophenone: Contains a methoxy group on the phenyl ring but with a different carbonyl placement.
4-Methoxybenzaldehyde: Similar aromatic structure but with an aldehyde group instead of a ketone.
Uniqueness
3-Hexanone,1-(4-methoxyphenyl)- is unique due to the combination of the hexanone backbone and the methoxy-substituted phenyl ring. This structure imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-3-4-12(14)8-5-11-6-9-13(15-2)10-7-11/h6-7,9-10H,3-5,8H2,1-2H3 |
Clave InChI |
NGTQBFARPNIGJY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


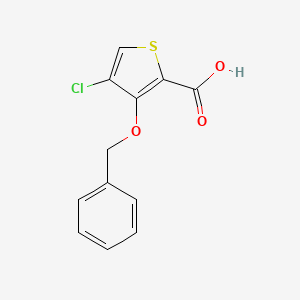
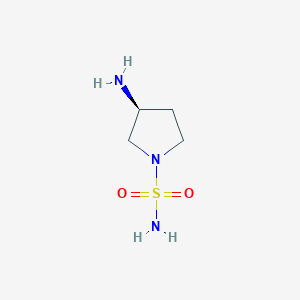
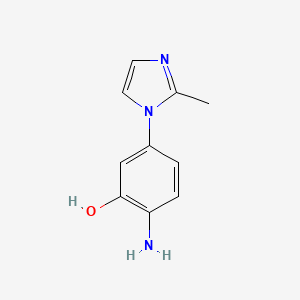
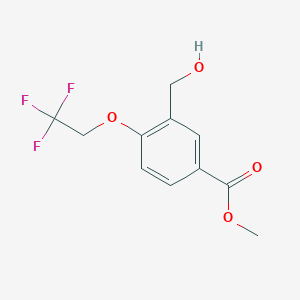


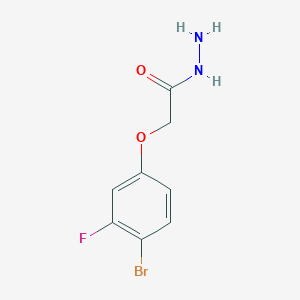

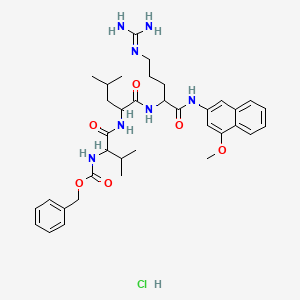
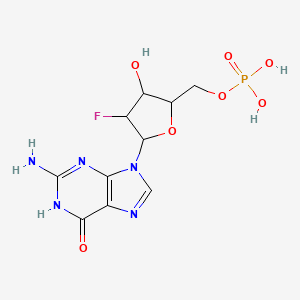
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
